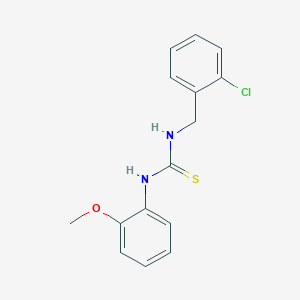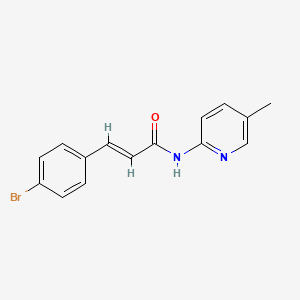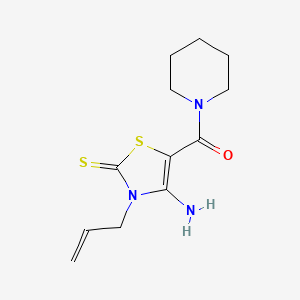
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea (CBMTU) is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have certain biochemical and physiological effects, and its mechanism of action has been explored by researchers.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and replication. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to have certain biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has certain advantages and limitations for lab experiments. One advantage is that it has been found to have low toxicity, which makes it a safer compound to work with compared to other chemicals. However, N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea is also known to be unstable in certain conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea. One direction is to further investigate its potential use in cancer therapy. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to have antitumor properties, and it may be possible to develop new cancer drugs based on this compound. Another direction is to investigate its potential use in the treatment of viral infections. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to inhibit the replication of certain viruses, and it may be possible to develop new antiviral drugs based on this compound. Finally, more research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea and its effects on different cellular processes.
Métodos De Síntesis
The synthesis method of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine and 2-methoxyphenyl isothiocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been studied for its potential use in scientific research. It has been found to have antitumor and antiviral properties, and it has been investigated for its potential use in cancer therapy. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of HIV and other viral infections.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-9-5-4-8-13(14)18-15(20)17-10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRQLQFCXWOTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)